Diphenyl 2,2,2-trichloroethyl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
64675-28-1 |
|---|---|
Molecular Formula |
C14H12Cl3O4P |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
diphenyl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C14H12Cl3O4P/c15-14(16,17)11-19-22(18,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
OFQSNVDVTUEFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Kinetics and Mechanistic Pathways of Diphenyl 2,2,2 Trichloroethyl Phosphate and Its Derivatives
Hydrolytic Degradation Mechanisms of Aryl/Haloalkyl Phosphate (B84403) Triesters
Hydrolysis represents a primary degradation pathway for phosphate triesters in aqueous environments. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the phosphorus center, leading to the cleavage of a P-O ester bond. nih.gov The stability of these compounds against hydrolysis varies significantly based on their chemical structure—specifically the nature of the alkyl, haloalkyl, or aryl substituents—and environmental conditions such as pH. nih.gov
The rate of hydrolysis for organophosphate triesters is strongly dependent on pH. rsc.org The process can be catalyzed by both acids and bases, though base-catalyzed hydrolysis is generally more significant for aryl phosphates. nih.gov Under neutral or slightly acidic conditions, the hydrolysis of many triaryl phosphates is exceedingly slow. epa.gov However, under basic conditions, the rate of degradation increases substantially. nih.gov
A study on 16 different organophosphate (OP) triesters demonstrated that at pH 7 and 9, most were stable over a 35-day period. nih.gov However, as the pH increased to 11 and 13, significant degradation was observed for many of the compounds. nih.gov The stability of OP triesters was found to follow the general order: alkyl moieties > chlorinated alkyl > aryl moieties, with aryl-substituted esters being the most susceptible to base-catalyzed hydrolysis. nih.gov For example, at a pH of 13, triphenyl phosphate exhibited a half-life of just 0.0053 days. nih.gov
The primary products of this hydrolysis are the corresponding organophosphate diesters, which are generally more resistant to further hydrolysis. nih.govbham.ac.uk The mechanism for base-catalyzed hydrolysis typically involves a nucleophilic attack by a hydroxide ion on the phosphorus atom, proceeding through a trigonal bipyramidal intermediate. libretexts.org
Table 1: pH-Dependent Hydrolysis of Selected Organophosphate Triesters This interactive table summarizes the degradation findings for various OPEs at different pH levels as reported in the literature.
| Compound | pH 7 | pH 9 | pH 11 | pH 13 | Primary Product | Reference |
| Triphenyl phosphate (TPhP) | Stable | Significant Degradation | Significant Degradation | Half-life: 0.0053 days | Diphenyl phosphate (DPhP) | nih.govbham.ac.uk |
| Tris(2-chloroethyl) phosphate (TCEP) | Stable | Stable | Significant Degradation | Degraded | Bis(2-chloroethyl) phosphate (BCEP) | nih.govbham.ac.uk |
| Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | Stable | Stable | Significant Degradation | Degraded | Bis(1,3-dichloro-2-propyl)phosphate | nih.gov |
| Tributyl phosphate (TBP) | Stable | Stable | Stable | Stable | - | nih.gov |
Phosphorus ester hydrolysis is a fundamental process in biological systems, often facilitated by enzymes. nih.gov Enzymes such as phosphotriesterases (PTEs) and phosphatases can catalyze the hydrolysis of otherwise stable phosphate ester bonds under mild, aqueous conditions. libretexts.orgfraunhofer.de This enzymatic cleavage offers a pathway for the degradation of organophosphate esters that is often more efficient than abiotic chemical hydrolysis. fraunhofer.de
The mechanism of many of these enzymes involves one or more metal ions, such as zinc(II) or magnesium(II), in the active site. libretexts.orgrwth-aachen.de These metal ions can act as Lewis acids, activating the phosphorus atom for nucleophilic attack by a metal-coordinated hydroxide ion. libretexts.orgdergipark.org.tr For instance, alkaline phosphatase, a well-studied metalloenzyme, catalyzes the hydrolysis of a variety of phosphate monoesters and can also perform transphosphorylation reactions. libretexts.org
In addition to metalloenzymes, other enzymes utilize amino acid residues like serine or histidine as the nucleophile to attack the phosphorus center, forming a phosphoryl-enzyme intermediate that is subsequently hydrolyzed. libretexts.org Researchers are actively exploring the mechanisms of these enzymes to develop new biological catalysts for the detection and detoxification of toxic organophosphate compounds. tamu.edu The biotransformation of Tris(2-chloroethyl) phosphate (TCEP) in sediment microcosms has been shown to proceed primarily through phosphoester bond hydrolysis, producing bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.org
Oxidative Transformation Mechanisms of Phosphate Triesters
Oxidative degradation provides another significant pathway for the transformation of phosphate triesters. In atmospheric and aquatic environments, reactions with hydroxyl radicals (•OH) are a key oxidative process. mdpi.comnih.gov Heterogeneous reactions between OH radicals and particle-bound organophosphate esters have been studied, revealing that these compounds can persist in the atmosphere for several days before being degraded. nih.gov For example, the estimated atmospheric lifetime of particle-bound triphenyl phosphate with respect to OH radical oxidation is approximately 5.6 days. nih.gov
The degradation pathways for chlorinated phosphate esters like Tris(2-chloroisopropyl) phosphate (TCPP) in advanced oxidation processes (AOPs) involve hydroxylation and oxidation, followed by dechlorination and dealkylation. mdpi.com Thermal oxidative degradation studies conducted in air at high temperatures (370°C) showed that while tri-p-tolyl phosphate was minimally affected, halogenated phosphate esters decomposed extensively, producing hydrogen halides and halogenated C2 and C3 species. nih.gov
Other Significant Chemical Transformations and Derivatization Reactions
Beyond hydrolysis, oxidation, and photolysis, phosphate triesters can undergo other chemical transformations. Transesterification, the exchange of an alkoxy or aryloxy group, is a notable reaction, particularly in the context of dynamic covalent chemistry. researchgate.net This process can occur at elevated temperatures and allows for the rearrangement of phosphate triester cross-links in polymeric networks. researchgate.net
Phosphate triesters are also subject to nucleophilic attack by species other than water. For example, Tris(2-chloroethyl) phosphate (TCEP) has been shown to react with reduced sulfur species like polysulfides and bisulfide, which are present in anoxic environments. nih.gov The reaction of TCEP with thiophenolate can proceed via nucleophilic attack at either the α-carbon (adjacent to the oxygen) or the β-carbon (adjacent to the chlorine). nih.gov
Derivatization reactions are frequently employed for the analysis of phosphate esters and their degradation products. Phosphorylation of phenols and alcohols is a common strategy to create derivatives that are more amenable to analysis by techniques like gas-liquid chromatography (GLC). epa.gov Furthermore, the synthesis of unsymmetrical phosphate triesters can be achieved through selective, stepwise substitution reactions, highlighting the chemical versatility of the phosphate core. organic-chemistry.org
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Characterization of Diphenyl 2,2,2-trichloroethyl Phosphate (B84403) and its Transformation Products
Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups of Diphenyl 2,2,2-trichloroethyl phosphate. These techniques are also crucial for identifying transformation products that may result from environmental or biological degradation processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
For this compound, the NMR spectrum would exhibit characteristic signals corresponding to its distinct chemical moieties: the two phenyl groups and the 2,2,2-trichloroethyl group. While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be inferred from structurally similar compounds such as Tris(2-chloroethyl) phosphate (TCEP) and Triphenyl phosphate (TPP).
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl groups, typically appearing as complex multiplets in the downfield region (approximately 7.2-7.4 ppm). The methylene (B1212753) protons (-CH₂-) of the trichloroethyl group would likely appear as a doublet due to coupling with the phosphorus atom, shifted downfield by the adjacent oxygen and chlorine atoms.
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons of the phenyl rings and the two carbons of the trichloroethyl group. The carbon attached to the oxygen (-O-CH₂-) would be significantly deshielded, as would the carbon bearing the three chlorine atoms (-CCl₃).
The precise chemical shifts and coupling constants (J-coupling) between adjacent nuclei provide unambiguous confirmation of the molecule's structural framework.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Structural Assignment | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons (C₆H₅) | ~7.2 - 7.4 | Complex multiplet |
| ¹H | Methylene Protons (-CH₂-) | ~4.5 - 4.8 | Doublet (due to P-H coupling) |
| ¹³C | Quaternary Aromatic Carbon (C-O-P) | ~150 | |
| ¹³C | Aromatic Carbons (ortho, meta, para) | ~120 - 130 | Multiple signals |
| ¹³C | Methylene Carbon (-O-CH₂-) | ~70 - 75 |
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. For organophosphate esters, techniques like electron ionization (EI-MS) and electrospray ionization (ESI-MS), often coupled with high-resolution analyzers like Orbitrap or Time-of-Flight (TOF), are common.
The mass spectrum of this compound would provide its exact molecular weight. The fragmentation pattern is predictable based on the structure of organophosphate esters. nih.govlibretexts.org Cleavage typically occurs at the P-O bonds, leading to characteristic fragment ions. koreascience.kr
Expected Fragmentation Pathways:
Loss of the trichloroethyl group: Cleavage of the P-O-CH₂ bond can lead to a fragment corresponding to the diphenyl phosphate ion.
Loss of a phenyl group: Cleavage of the P-O-C₆H₅ bond would result in a (2,2,2-trichloroethyl)phenyl phosphate ion.
Formation of the diphenyl ion: Subsequent fragmentation can lead to the formation of ions characteristic of the phenyl substituents.
Analysis of transformation products is also critical. Hydrolysis is a primary degradation pathway for organophosphate esters, which would cleave the ester bonds. nih.gov For this compound, this would likely yield Diphenyl phosphate (DPP) and 2,2,2-trichloroethanol (B127377). Other microbial degradation pathways could involve hydrolytic dechlorination and oxidation. acs.org
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin |
|---|---|---|
| 382/384/386 | [M]⁺ (Molecular Ion) | Intact molecule with chlorine isotope pattern |
| 249 | [C₁₂H₁₀O₄P]⁺ | Loss of ·C₂H₂Cl₃ group |
| 170 | [C₁₂H₁₀O]⁺ | Diphenyl ether ion from rearrangement |
| 152 | [C₁₂H₈]⁺ | Biphenylene ion |
| 94 | [C₆H₅OH]⁺ | Phenol (B47542) ion |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for molecular characterization.
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "molecular fingerprint." For this compound, characteristic absorption bands would confirm the presence of its key functional groups. Based on related compounds like triphenyl phosphate, strong absorptions are expected for the P=O, P-O-C, C-Cl, and aromatic C=C bonds. usc.eduresearchgate.net
Table 3: Expected Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic Ring |
| ~1600 & ~1490 | C=C stretch | Aromatic Ring |
| ~1300-1200 | P=O stretch | Phosphate |
| ~1050-950 | P-O-C stretch | Phosphate Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. For this compound, the UV absorption spectrum would be dominated by the π → π* transitions of the two phenyl rings. The λ_max (wavelength of maximum absorbance) would be expected in the UV region, similar to that of triphenyl phosphate, which shows absorbance maxima around 255-260 nm. usc.edu This technique is particularly useful for quantitative analysis in solutions.
Chromatographic Separation Methods for Complex Mixtures
Chromatography is essential for separating this compound from complex environmental or biological samples prior to its detection and quantification.
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. Given its structure, this compound is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column (e.g., a DB-5 or HP-5 column). google.com
Several detectors can be coupled with GC for sensitive and selective detection of organophosphates:
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective and sensitive to compounds containing phosphorus and nitrogen, making it ideal for analyzing organophosphate esters with minimal interference from other compounds in the sample matrix. shimadzu.com
Flame Photometric Detector (FPD): The FPD is also highly selective for phosphorus- and sulfur-containing compounds. It operates by detecting the specific light emission from these elements when they are combusted in a hydrogen-rich flame. d-nb.info
Mass Spectrometry (MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. It allows for both quantification and confirmation of the compound's identity based on its mass spectrum. nih.gov
Table 4: Typical GC Parameters for Organophosphate Ester Analysis
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Start at ~70 °C, ramp to 300 °C |
| Detector | NPD, FPD, or MS |
| Detector Temperature | 300 °C |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, such as potential transformation products of this compound. nih.gov
Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). This setup separates compounds based on their hydrophobicity.
For detection, HPLC is often coupled with:
Diode Array Detector (DAD) or UV-Vis Detector: These detectors measure the absorbance of the eluting compounds and are suitable for quantitative analysis, leveraging the UV absorbance of the phenyl groups. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS): The coupling of LC with HRMS instruments (e.g., LC-Orbitrap MS or LC-QTOF-MS) is the state-of-the-art for environmental and metabolic studies. nih.gov It provides exceptional sensitivity and selectivity, allowing for the confident identification and quantification of the parent compound and its transformation products at trace levels in highly complex matrices. researchgate.net
Table 5: General LC-HRMS Parameters for Organophosphate Ester Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with formic acid or ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Gradient elution from low to high organic content (B) |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) |
Sample Preparation and Derivatization Methodologies for Enhanced Analytical Performance
The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation techniques to isolate the analyte from interfering substances. The methodologies employed are largely adapted from established protocols for other organophosphate flame retardants (OFRs), given the absence of specific literature for this particular compound. These methods focus on efficient extraction and cleanup to ensure compatibility with advanced analytical instrumentation.
Extraction Techniques
The selection of an appropriate extraction method is contingent on the sample matrix. Common techniques for solid and liquid samples include ultrasonic extraction, Soxhlet extraction, and solid-phase extraction (SPE).
For solid matrices such as dust, soil, and sediment, solvent extraction is a primary step. A mixture of n-hexane and acetone (B3395972) (1:1, v/v) has been effectively used for ultrasonic extraction of various OFRs from sediment samples. epa.govresearchgate.net Another solvent system, hexane-dichloromethane (1:1, v/v), has been employed for extracting OFRs from dust. researchgate.net For consumer products like polyurethane foam, sonication in toluene (B28343) has proven effective. ca.gov
Solid-phase extraction (SPE) is a widely adopted technique for both cleanup of sample extracts and extraction from aqueous samples. The choice of sorbent material is critical for retaining the target analyte while allowing interfering compounds to pass through.
| Sorbent Material | Target Analytes | Matrix | Elution Solvent | Reference |
| Florisil | Organophosphate esters | Sediment | Not specified | epa.govresearchgate.net |
| Aminopropyl silica (B1680970) gel | Organophosphate esters | Dust | Not specified | researchgate.net |
| Poly-Sery PSD | Organophosphate flame retardants | Water | Ethyl acetate | researchgate.net |
Cleanup Methodologies
Following initial extraction, a cleanup step is often essential to remove co-extracted matrix components that can interfere with instrumental analysis. Solid-phase extraction is a principal method for sample cleanup. For instance, aminopropyl silica gel SPE columns have demonstrated excellent performance in purifying extracts from dust samples. researchgate.net Similarly, Florisil columns are utilized for the cleanup of sediment extracts. researchgate.net For biological samples with high lipid content, more rigorous cleanup techniques like gel permeation chromatography may be required to prevent contamination of the analytical column and ion source of the mass spectrometer. nih.gov
Derivatization
Derivatization is a chemical modification process to enhance the analyte's properties for better separation and detection, particularly in gas chromatography. However, for the analysis of organophosphate flame retardants, including chlorinated and phenylated congeners, derivatization is not a commonly reported practice. The majority of analytical methods, primarily employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of detecting these compounds directly in their native form after suitable extraction and cleanup. nih.govnih.govkennesaw.edu The inherent volatility and thermal stability of many OFRs make them amenable to direct GC-MS analysis without the need for chemical modification.
Research Findings on Analogue Compounds
While direct research on this compound is not available, studies on structurally similar compounds provide valuable insights into expected analytical behavior and performance. For example, a method developed for eight different OFRs in sediment, using ultrasonic extraction followed by Florisil SPE cleanup and GC-MS/MS analysis, reported recoveries between 80% and 120% at spiking levels of 10, 20, and 50 µg/L. researchgate.net Another study focusing on OFRs in dust and soil, utilizing an aminopropyl silica gel SPE column for cleanup, achieved average recoveries ranging from 67.9% to 117.4% across different matrices and spiking concentrations. researchgate.net These findings suggest that similar high-recovery rates would be achievable for this compound using these established methodologies.
The following table summarizes the performance of various sample preparation methods for analogous organophosphate flame retardants.
| Analytical Method | Matrix | Extraction Method | Cleanup Method | Recovery Rate | Reference |
| GC-MS/MS | Sediment | Ultrasonic extraction with n-hexane/acetone | Florisil SPE | 80-120% | researchgate.net |
| GC/MS | Dust and Soil | Hexane-dichloromethane extraction / Soxhlet extraction | Aminopropyl silica gel SPE | 67.9-117.4% | researchgate.net |
| GC-MS/MS | Consumer Products (Foam) | Sonication in toluene | - | 50-150% (as per LCS requirements) | ca.gov |
| LC-ESI/MS/MS | Biological Samples (Gull eggs) | Two-step sample extraction | - | Not specified | nih.gov |
Theoretical and Computational Investigations of Diphenyl 2,2,2 Trichloroethyl Phosphate Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's structure, energy, and electronic properties. northwestern.edu These calculations are essential for understanding chemical reactivity and reaction pathways.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a practical tool for studying reaction mechanisms. chemrxiv.org It is particularly useful for analyzing the regioselectivity and thermodynamics of chemical reactions involving complex molecules.
A DFT study conducted at the B3LYP/6-311(d,p) computational level investigated the reaction between a structurally similar compound, diethyl trichloro-methyl phosphonate (B1237965), and diphenyl methyl phosphinite. researchgate.net This type of analysis is directly applicable to understanding the reactivity of Diphenyl 2,2,2-trichloroethyl phosphate (B84403). The study explored two primary reaction pathways: a nucleophilic attack on the trichloromethyl carbon and an attack on one of the chlorine atoms. researchgate.net
The calculations revealed that the pathway involving the attack on a chlorine atom is both kinetically and thermodynamically favored over the attack on the carbon atom. researchgate.net The energy barrier for the chlorine-attack transition state was found to be significantly lower than that for the carbon-attack pathway. researchgate.net This high regioselectivity is consistent with experimental results. researchgate.net Thermodynamic analysis, including the calculation of energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG), further supports the favorability of the products formed from the chlorine-attack pathway. researchgate.net
Table 1: Calculated Thermodynamic Data for a Related Phosphonate Reaction researchgate.net
| Thermodynamic Quantity | Value (kcal/mol) for Chlorine-Attack Pathway | Value (kcal/mol) for Carbon-Attack Pathway |
|---|---|---|
| ΔE (Energy) | -35.84 | -28.71 |
| ΔH (Enthalpy) | -35.94 | -28.81 |
| ΔG (Gibbs Free Energy) | -36.17 | -28.98 |
This interactive table presents calculated thermodynamic data for the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, illustrating the greater stability of products from the chlorine-attack pathway.
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for explaining chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgnih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. acadpubl.eu
The energy and localization of these frontier orbitals provide key insights into a molecule's reactivity:
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability. acadpubl.eu A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO.
Orbital Localization: The regions of the molecule where the HOMO and LUMO are concentrated indicate the most probable sites for nucleophilic and electrophilic attack, respectively. ucsb.edu For instance, a site where the LUMO is localized is predicted to be a good electrophilic site. ucsb.edu
For Diphenyl 2,2,2-trichloroethyl phosphate, FMO analysis would involve calculating the energies and spatial distributions of its HOMO and LUMO. This would help identify the most reactive sites, such as whether a nucleophile would preferentially attack the phosphorus center, the phenyl rings, or the trichloroethyl group. These calculations are instrumental in predicting the outcomes of various chemical reactions. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment. mdpi.com
For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can reveal its conformational landscape. elifesciences.org These simulations can identify the most stable conformers (low-energy states) and the energy barriers for transitioning between them. This information is critical because a molecule's conformation can significantly influence its physical properties and biological activity.
MD simulations are also invaluable for studying intermolecular interactions. mdpi.com For example, simulations could model how this compound interacts with water molecules to predict its solubility, or how it binds to a biological target like an enzyme. The analysis of the simulation trajectory can provide detailed information on non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern these associations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov These in silico models are widely used in toxicology and drug design to predict the characteristics of new or untested chemicals. upf.eduresearchgate.net
A QSAR/QSPR model is built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint for a series of related compounds. mdpi.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.
For this compound, a QSPR model could be developed to predict key physicochemical properties relevant to its environmental fate. nih.gov A QSAR model could predict its potential toxicity by comparing its structural features to those of known toxicants.
Table 2: Representative Descriptors and Endpoints for QSPR/QSAR Modeling
| Model Type | Example Molecular Descriptors | Predicted Endpoint |
|---|---|---|
| QSPR | LogP (Octanol-Water Partition Coefficient), Molecular Weight, Polar Surface Area, Number of Rotatable Bonds | Water Solubility, Vapor Pressure, Boiling Point, Bioconcentration Factor (BCF) |
| QSAR | Electronic Energy, Dipole Moment, HOMO/LUMO Energies, Specific Structural Fragments (e.g., organophosphate) | Enzyme Inhibition (e.g., Acetylcholinesterase), Cytotoxicity, Endocrine Disruption Potential |
This interactive table outlines typical molecular descriptors used to build QSPR and QSAR models and the respective properties or activities they can predict.
In Silico Approaches for Predicting Chemical Transformations and Environmental Fate
In silico approaches leverage computational models, including QSPR and other specialized algorithms, to predict the potential transformations a chemical may undergo in the environment and its ultimate distribution, or fate. nih.gov These predictive models are crucial for chemical risk assessment, especially for compounds with limited experimental data. upf.edu
For this compound, these methods can be used to estimate its persistence and mobility. Predictions can be made for key environmental processes:
Abiotic Degradation: Models can predict the likelihood and rate of degradation through processes like hydrolysis (reaction with water) and photolysis (breakdown by sunlight). The presence of ester and phosphate groups suggests that hydrolysis could be a significant degradation pathway.
Biotic Degradation: Computational systems can predict whether a chemical is likely to be biodegradable by microorganisms in soil and water.
Distribution and Transport: Using predicted physicochemical properties from QSPR models, such as water solubility, vapor pressure, and the octanol-water partition coefficient (LogP), fate models can estimate how the compound will partition between different environmental compartments like air, water, soil, and sediment. nih.gov For example, a high LogP value would suggest a tendency to accumulate in fatty tissues of organisms and adsorb to organic matter in soil and sediment.
These predictive tools allow for a proactive assessment of the potential environmental impact of chemicals, guiding further experimental testing and risk management decisions. chemrxiv.org
Environmental Behavior and Biogeochemical Cycling of Diphenyl 2,2,2 Trichloroethyl Phosphate Analogues
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation, particularly hydrolysis, is a significant pathway for the transformation of organophosphate esters (OPEs) in the environment. The stability of these compounds is largely dependent on the nature of their ester bonds. While many OPEs have relatively stable haloalkyl or aryl ester bonds that are resistant to degradation, hydrolysis can still occur, especially under specific environmental conditions. mdpi.com
Hydrolysis of OPEs can be catalyzed by acidic or basic conditions. nih.gov For instance, base-catalyzed hydrolysis, or saponification, is often faster than acid-catalyzed hydrolysis. nih.gov Studies have shown that some OPEs exhibit marked degradation in alkaline solutions (pH 9–12). acs.org While hydrolysis at neutral pH can be exceedingly slow for many OPEs, the presence of metal (hydr)oxide minerals can significantly accelerate this process, reducing half-lives to less than 10 days for some compounds. acs.org This suggests that mineral-catalyzed hydrolysis may be a major degradation pathway in natural environments. acs.org
The rate of hydrolysis is also influenced by the chemical structure of the OPE. For example, the hydrolysis rates of different OPEs can vary, with triphenyl phosphate (B84403) (TPHP) hydrolyzing faster than tri-n-butyl phosphate (TnBP) and tris(1,3-dichloro-2-propyl) phosphate (TDCPP). nih.gov The degradation of OPEs through hydrolysis results in the formation of various transformation products. For instance, the analysis of transformation products has confirmed that ester hydrolysis is the active degradation pathway for several OPEs. acs.org
Interactive Table: Factors Influencing Abiotic Degradation of OPEs
| Factor | Influence on Degradation | Key Findings |
| pH | Significant | Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. Marked degradation observed in alkaline solutions (pH 9-12). nih.govacs.org |
| Minerals | Accelerates Hydrolysis | Metal (hydr)oxide minerals can significantly reduce the half-lives of OPEs, even at neutral pH. acs.org |
| Chemical Structure | Varies by Compound | The type of ester bond and substituent groups influence the rate of hydrolysis. mdpi.comnih.gov |
Biotransformation Pathways by Microbial Communities
Microbial communities play a crucial role in the biotransformation of Diphenyl 2,2,2-trichloroethyl phosphate analogues. Microorganisms can utilize these compounds as a source of carbon and phosphorus, leading to their degradation and mineralization.
The microbial degradation of OPEs proceeds through various pathways, leading to the formation of a range of degradation products and intermediates. For example, the biotransformation of tris(2-chloroethyl) phosphate (TCEP) in sediment microcosms primarily occurs through the hydrolysis of the phosphoester bond, resulting in the production of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.orgnih.govsci-hub.se Further degradation can involve hydrolytic dechlorination and oxidation, leading to the formation of other products such as bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH) and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH). acs.orgnih.gov
Studies have shown that the composition of the microbial community can shift in response to the presence of OPEs, with certain bacterial guilds becoming enriched. For instance, in TCEP-amended microcosms, Burkholderiales and Rhizobiales were found to be prevalent and were linked to the degradation of TCEP and its metabolites. acs.orgnih.gov The adaptation of microbial communities to OPE exposure is evidenced by shorter lag phases and increased degradation rates upon subsequent exposure. sci-hub.se
Interactive Table: Microbial Degradation Products of TCEP
| Parent Compound | Degradation Pathway | Key Intermediates and Products |
| Tris(2-chloroethyl) phosphate (TCEP) | Phosphoester bond hydrolysis | Bis(2-chloroethyl) phosphate (BCEP), Mono-chloroethyl phosphate (MCEP) acs.orgnih.govsci-hub.se |
| Tris(2-chloroethyl) phosphate (TCEP) | Hydrolytic dechlorination and oxidation | Bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), Phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH) acs.orgnih.gov |
The microbial metabolism of organophosphate esters is mediated by a variety of enzymes, with phosphotriesterases (PTEs) being a key group. mdpi.com These enzymes catalyze the hydrolysis of OPEs by a nucleophilic attack on the phosphorus center. mdpi.com Other enzymes, such as esterases, also play a role in the initial step of ester-bond hydrolysis. nih.gov The active sites of these esterases often contain serine residues that initiate the reaction. nih.gov
The enzymatic degradation of OPEs can involve several mechanisms, including oxidation, reduction, hydrolysis, and dehalogenation. ebrary.net For instance, cytochrome P450 enzymes can metabolize certain organophosphates through dearylation. ebrary.net The efficiency of these enzymatic processes is crucial for the detoxification of OPEs in the environment. mdpi.com Research has focused on identifying and characterizing novel phosphotriesterases from various bacteria for their potential use in bioremediation. tamu.edu These enzymes can break down the chemical bonds of OPEs, converting them into less toxic metabolites or leading to their complete mineralization. mdpi.com
Photolytic Degradation Processes in Aquatic and Atmospheric Systems
Photolytic degradation is another important process that contributes to the transformation of this compound analogues in the environment, particularly in aquatic and atmospheric systems. researchgate.net This process involves the breakdown of chemical compounds by light energy.
In aquatic environments, the photocatalytic degradation of OPEs can be an effective removal method. tandfonline.com This process often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which attack the OPE molecules. tandfonline.comtandfonline.com For example, the photocatalytic degradation of tris (2–butoxyethyl) phosphate (TBEP) has been shown to proceed through hydroxylation, further oxidation, and dealkylation. tandfonline.com The degradation of tris (2-chloroethyl) phosphate (TCEP) in the presence of TiO2 and UV light is also mediated by hydroxyl radicals. nsf.gov The efficiency of photocatalysis can be influenced by factors such as pH and the presence of other substances in the water. nih.gov
In the atmosphere, OPEs can also undergo photolytic degradation. The reaction with hydroxyl radicals is a major chemical transformation pathway for some OPEs in the atmosphere. tandfonline.com The rate of photolytic degradation can vary depending on the specific OPE and the environmental conditions.
Interactive Table: Photolytic Degradation of OPEs
| Compound | System | Key Reactive Species | Degradation Pathways |
| Tris (2–butoxyethyl) phosphate (TBEP) | Aquatic (Photocatalysis) | Hydroxyl radicals (•OH) | Hydroxylation, oxidation, dealkylation tandfonline.comtandfonline.com |
| Tris (2-chloroethyl) phosphate (TCEP) | Aquatic (TiO2/UV) | Hydroxyl radicals (•OH) | Sequential oxidation of alkyl ester chains nsf.gov |
Sorption and Transport Mechanisms in Environmental Compartments
The movement and distribution of this compound analogues in the environment are heavily influenced by sorption and transport processes. Sorption refers to the partitioning of a chemical between the solid (e.g., soil, sediment) and liquid (e.g., water) phases.
The extent of sorption of OPEs to soil and sediment is influenced by both the properties of the compound (e.g., hydrophobicity) and the characteristics of the environmental matrix (e.g., organic carbon content). tandfonline.com Generally, more hydrophobic OPEs tend to sorb more strongly to organic matter in soil and sediment. tandfonline.com This sorption can reduce their mobility and bioavailability.
Sediments can act as both a source and a sink for phosphorus compounds, including OPEs. nih.gov The sorption characteristics of sediments are often related to the properties of the soils from which they originated. nih.gov The transport of OPEs in the environment can occur through various pathways, including atmospheric transport and water-borne transport. researchgate.netnih.gov The dominant transport process can depend on the properties of the OPE and the local environmental conditions. nih.gov For instance, more polar and mobile compounds are more likely to be transported by water, while less polar, more bioaccumulative compounds may be more persistent in soil and sediment. nih.gov
Mechanistic Insights into the Biological Interactions of Phosphate Esters Containing Phenyl and Haloalkyl Moieties
Molecular Mechanisms of Phosphate (B84403) Ester Hydrolysis and Bioactivation
The hydrolysis of phosphate triesters is a fundamental reaction influencing their persistence and biological activity. The process for triesters is generally understood to be a concerted SN2(P) process, which does not involve long-lived addition intermediates. The reactivity of these compounds is significantly influenced by the nature of both the leaving groups and the non-leaving "spectator" groups attached to the phosphorus center.
Bioactivation of organophosphate esters often occurs through metabolic processes in living organisms. A primary pathway is the hydrolysis of the triester to its corresponding diester and alcohol. In the case of Diphenyl 2,2,2-trichloroethyl phosphate, hydrolysis would likely yield diphenyl phosphate and 2,2,2-trichloroethanol (B127377). This biotransformation is a critical step, as the resulting metabolites can have different toxicological properties than the parent compound. For instance, diphenyl phosphate has been identified as a major metabolite of related aryl OPEs.
The rate and pathway of hydrolysis can be influenced by various factors, including pH and the presence of enzymes. The chemical hydrolysis of phosphate triesters is known to proceed through an associative mechanism, and the stability of these compounds can be a key factor in their biological effects.
Receptor-Ligand Binding and Signaling Pathway Modulation Studies
For example, studies on other organophosphate pesticides have demonstrated the potential for these chemicals to interact with the androgen receptor (AR). Some OPEs have been shown to exhibit AR antagonist activity, with the structural features of the compound influencing this interaction. Molecular modeling suggests that hydrogen-bond energies and the distance between terminal hydrogen-bond capable sites may affect the potential to interact with the AR.
Furthermore, studies on chlorinated OPEs like tris(2-chloroethyl) phosphate (TCEP) have shown that these compounds can affect genes involved in immune responses and steroid hormone biosynthesis in cell-based assays. nih.gov TCEP and its analogue, tris(2-chloroisopropyl) phosphate (TCIPP), were found to alter the expression of the receptor for the complement component C5a and other inflammatory regulators in HepG2 cells. nih.gov These findings suggest that OPEs containing haloalkyl groups can modulate critical signaling pathways.
Enzyme Inhibition Kinetics and Mechanism of Action for Phosphate Triesters
A well-established mechanism of action for many organophosphate compounds is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.gov AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and subsequent overstimulation of cholinergic receptors. nih.gov
The inhibition of AChE by organophosphates typically involves the phosphorylation of a serine residue in the enzyme's active site, forming a stable covalent bond. This renders the enzyme inactive. The effectiveness of an organophosphate as an AChE inhibitor depends on its molecular structure, which influences its affinity for the enzyme and the rate of phosphorylation.
While specific kinetic data for the inhibition of AChE by this compound is not available, studies on other OPEs provide a framework for understanding this interaction. The kinetic parameters of enzyme inhibition, such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki), are crucial for characterizing the potency of an inhibitor. For instance, studies on calf intestine alkaline phosphatase have detailed methods for determining these kinetic parameters for reversible inhibitors. nih.govbath.ac.uk
Cell-Based Assays for Investigating Cellular Biochemical Responses
In vitro cell-based assays are invaluable tools for elucidating the cellular and molecular mechanisms of toxicity of chemical compounds. Various studies have utilized cell lines to investigate the biochemical responses to OPEs with structures similar to this compound.
For instance, studies using the human hepatocellular carcinoma cell line HepG2 have shown that certain OPEs can induce apoptosis through a caspase-dependent pathway. nih.gov In another study, TCEP was found to have low cytotoxicity in HepG2 cells but affected genes related to the immune response and steroid hormone biosynthesis. nih.gov
Research on primary cultured rabbit renal proximal tubule cells demonstrated that TCEP at a concentration of 10 µg L-1 increased the expression of cell cycle regulatory proteins and decreased DNA synthesis. nih.gov In human peripheral blood mononuclear cells, TCEP at a concentration of 1 mM was found to decrease cell viability.
The following table summarizes the findings from cell-based assays on OPEs structurally related to this compound.
Interactive Data Table: Cellular Responses to Related Organophosphate Esters
| Cell Line | Compound | Observed Effect |
|---|---|---|
| HepG2 | Tris(2-chloroethyl) phosphate (TCEP) | Low cytotoxicity; altered expression of genes in immune response and steroid hormone biosynthesis. |
| HepG2 | Various aryl-, halogenated-, and alkyl-OPEs | Induction of apoptosis via caspase-dependent pathway. nih.gov |
| Rabbit Renal Proximal Tubule Cells | Tris(2-chloroethyl) phosphate (TCEP) | Increased expression of cell cycle regulatory proteins; decreased DNA synthesis. nih.gov |
| Human Peripheral Blood Mononuclear Cells | Tris(2-chloroethyl) phosphate (TCEP) | Decreased cell viability at 1 mM. |
Investigation of Oxidative Stress Induction Mechanisms at the Cellular Level
A significant mechanism through which organophosphate esters can exert their toxicity is the induction of oxidative stress at the cellular level. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.
Studies on various OPEs, including halogenated and aryl derivatives, have demonstrated their potential to induce oxidative stress. For example, in HepG2 cells, halogenated and alkyl-OPEs were shown to cause an overproduction of ROS and subsequent DNA damage. nih.gov The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) were also affected by OPE treatment. nih.gov
In zebrafish exposed to TCEP, there was a significant decrease in the activities of antioxidant enzymes (SOD, CAT, and glutathione reductase) in brain tissue, while lipid peroxidation levels increased. nih.gov Similarly, exposure of human erythrocytes to TCEP at high concentrations led to an increase in total ROS levels. nih.gov
The table below outlines the effects of related OPEs on markers of oxidative stress.
Interactive Data Table: Oxidative Stress Markers Affected by Related Organophosphate Esters
| Organism/Cell Line | Compound | Effect on Oxidative Stress Markers |
|---|---|---|
| HepG2 Cells | Halogenated- and alkyl-OPEs | ROS overproduction and DNA damage. nih.gov |
| HepG2 Cells | Organophosphate esters | Altered activities of SOD and CAT enzymes. nih.gov |
| Zebrafish (brain tissue) | Tris(2-chloroethyl) phosphate (TCEP) | Decreased activities of SOD, CAT, and GR; increased lipid peroxidation. nih.gov |
| Human Erythrocytes | Tris(2-chloroethyl) phosphate (TCEP) | Increased total ROS levels at 500 μg/mL. nih.gov |
Structure Activity Relationship Sar and Analogue Design in Phosphate Ester Chemistry
Elucidation of Key Structural Motifs Influencing Chemical Reactivity and Biological Activity
The phosphorus center in a phosphate (B84403) triester is electrophilic and serves as the primary site for nucleophilic attack, a fundamental reaction in both chemical degradation and biological mechanisms of action. The reactivity of this center is modulated by the groups attached to it. In Diphenyl 2,2,2-trichloroethyl phosphate, three distinct groups are bonded to the central phosphate core: two phenyl groups and one 2,2,2-trichloroethyl group.
The Phenyl Groups (Phenoxy Groups) : These act as the leaving groups in many reactions. The stability of the resulting phenoxide anion influences the rate of nucleophilic substitution. Electron-withdrawing substituents on the phenyl rings can further stabilize the leaving group, increasing the electrophilicity of the phosphorus atom and thus enhancing reactivity.
The 2,2,2-trichloroethyl Group : This is a non-leaving group characterized by the presence of three electron-withdrawing chlorine atoms. These atoms exert a strong negative inductive effect (-I), which significantly increases the electrophilic character of the central phosphorus atom. This heightened electrophilicity makes the compound more susceptible to nucleophilic attack, thereby influencing its hydrolytic stability and its potency as an inhibitor of enzymes like cholinesterases. nih.gov
The Phosphate Core (P=O bond) : The phosphoryl group is crucial for the molecule's interaction with biological targets. The polarity and bond strength of the P=O double bond can be influenced by the attached ester groups, which in turn affects the binding affinity to enzyme active sites.
Organophosphate compounds primarily exert their biological effects by inhibiting the activity of essential enzymes, particularly serine hydrolases such as acetylcholinesterase (AChE) and carboxylesterase. nih.govnih.gov The efficacy of this inhibition is a direct function of the molecule's structure, which dictates how well it fits into the enzyme's active site and the rate at which it phosphorylates the active site serine residue. For instance, studies on various organophosphate esters (OPEs) have shown that aryl-substituted phosphates, like triphenyl phosphate (TPhP), are potent inhibitors of carboxylesterase activity. nih.gov The inhibitory potential is highly dependent on the nature of the ester groups. nih.gov
Table 1: Influence of Structural Motifs in this compound
Structural Motif Influence on Chemical Reactivity Influence on Biological Activity Phosphorus Center Electrophilic site for nucleophilic attack. Reactivity is modulated by attached groups. Core atom that phosphorylates the active site of target enzymes (e.g., AChE). Diphenyl Groups Act as leaving groups in substitution reactions. Their stability influences reaction rates. nih.gov Contribute to binding affinity within the enzyme's active site through hydrophobic and aromatic interactions. 2,2,2-trichloroethyl Group Strong electron-withdrawing effect from chlorine atoms increases the electrophilicity of the phosphorus center. Enhances the phosphorylating potential of the molecule, leading to more potent enzyme inhibition.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues of this compound are guided by the structure-activity relationships established for phosphate esters. The goal is to systematically modify the parent structure to enhance desired properties, such as target selectivity or stability, while potentially reducing others. This process involves the strategic alteration of the three main structural components: the two phenyl groups and the trichloroethyl group.
Strategies for Analogue Design:
Modification of the Phenyl Rings : Introducing substituents at various positions (ortho, meta, para) on the phenyl rings can profoundly alter the electronic and steric properties of the molecule. For example, adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) can modulate the stability of the leaving group and the electrophilicity of the phosphorus center.
Replacement of the Phenyl Rings : The phenyl groups can be replaced entirely with other aromatic or heterocyclic systems to explore different binding interactions with a biological target.
The synthesis of such analogues typically involves standard organophosphorus chemistry. A common route is the reaction of a suitably substituted dichlorophosphate (B8581778) with the desired alcohols or phenols. For instance, reacting phenyl dichlorophosphate with 2,2,2-trichloroethanol (B127377) and a substituted phenol (B47542) in the presence of a base would yield a corresponding analogue. Alternatively, phosphorus oxychloride (POCl₃) can be reacted sequentially with the constituent alcohols and phenols to build the triester. The synthesis of related organophosphorus compounds, such as phosphine (B1218219) oxides and phosphinic dipeptides, often employs multi-step procedures that can be adapted for creating diverse phosphate ester libraries. rsc.orgmdpi.com
Table 2: Potential Analogues of this compound and Design Rationale
Analogue Type Structural Modification Design Rationale Para-Substituted Phenyl Addition of a -NO₂ group to the para position of one or both phenyl rings. Increase electrophilicity of the phosphorus center to enhance reactivity and potential enzyme inhibition. Altered Non-Leaving Group Replacement of the trichloroethyl group with a trifluoroethyl group. Modify the electronic impact on the phosphorus center and alter metabolic stability. Heterocyclic Aromatic Replacement of a phenyl ring with a pyridine (B92270) ring. Introduce potential for new hydrogen bonding interactions within a biological target site. Sterically Hindered Addition of a bulky group (e.g., tert-butyl) to the ortho position of the phenyl rings. Investigate the impact of steric bulk on enzyme binding and hydrolytic stability.
Rational Design Principles for Modulating Hydrolytic Stability and Biochemical Interactions
Rational design principles are employed to systematically modify phosphate esters to control their hydrolytic stability and optimize their interactions with biochemical targets. nih.govwsu.eduThis structure-based approach relies on understanding how specific molecular features influence these properties.
Modulating Hydrolytic Stability:
The hydrolysis of phosphate triesters is a critical degradation pathway. The rate of hydrolysis is highly dependent on the electronic environment of the phosphorus atom and the stability of the leaving group. nih.govnih.gov
Electronic Effects : The stability of the P-O bond can be tuned by altering the electronic properties of the substituents. Attaching strong electron-withdrawing groups (like the trichloroethyl group) to the phosphate core makes the phosphorus atom more electron-deficient and thus more susceptible to nucleophilic attack by water, generally leading to lower hydrolytic stability. Conversely, electron-donating groups on the aryl rings would be expected to decrease the rate of hydrolysis.
Leaving Group Ability : The rate of hydrolysis is directly related to the pKa of the leaving group alcohol/phenol. A better leaving group (one that forms a more stable anion) will depart more readily. Therefore, substituting the phenyl rings with electron-withdrawing groups makes the corresponding phenoxide a more stable, better leaving group, accelerating hydrolysis. rsc.orgModulating Biochemical Interactions:
The interaction of a phosphate ester with a biological target, such as an enzyme active site, is governed by a combination of steric and electronic complementarity.
Electronic and Electrostatic Interactions : The design of analogues considers the electrostatic potential of the molecule. Introducing polar or charged groups can facilitate interactions with charged or polar amino acid residues in the active site. For example, designing molecules that can form specific hydrogen bonds or halogen bonds within the active site can significantly improve binding affinity and selectivity. nih.govThe rational design of uncharged organophosphate antidotes, for example, has focused on creating molecules that can effectively penetrate the central nervous system and orient their nucleophilic oxime group correctly for reactivation of the inhibited enzyme. nih.govwsu.edu
Table 3: Design Principles and Their Expected Effects
Design Principle Modification Example Expected Effect on Hydrolytic Stability Expected Effect on Biochemical Interaction Increase P Electrophilicity Add electron-withdrawing groups (e.g., -CF₃) to aryl rings. Decrease (faster hydrolysis). Increase phosphorylating potential (potentially stronger inhibition). Decrease P Electrophilicity Add electron-donating groups (e.g., -CH₃) to aryl rings. Increase (slower hydrolysis). Decrease phosphorylating potential (potentially weaker inhibition). Improve Leaving Group Use a phenol with a lower pKa (e.g., p-nitrophenol). Decrease (faster hydrolysis). nih.gov Increase rate of enzyme phosphorylation. Introduce Steric Hindrance Add bulky groups near the phosphorus center. Increase (slower hydrolysis due to shielding). May decrease or increase binding affinity depending on target topology.
Impact of Substituent Effects on Electronic and Steric Properties in Triester Systems
The properties of phosphate triesters are profoundly influenced by the electronic and steric nature of their substituents. These effects are fundamental to understanding structure-activity relationships and are key considerations in the rational design of new analogues.
Electronic Effects:
Electronic effects describe how substituents alter the distribution of electron density within a molecule. These are typically categorized as inductive effects and resonance effects.
Inductive Effects : These are transmitted through sigma bonds and are related to the electronegativity of the atoms. In this compound, the three chlorine atoms on the ethyl group exert a powerful electron-withdrawing inductive effect, pulling electron density away from the phosphorus atom. This makes the phosphorus center highly electrophilic.
Resonance Effects : These occur in conjugated systems, such as the phenyl rings, where electrons can be delocalized through pi bonds. Substituents on the phenyl rings can either donate electron density to the ring (e.g., -OH, -OCH₃) or withdraw electron density from it (e.g., -NO₂, -C=O). These effects alter the electronic character of the phenoxy oxygen atom, which in turn influences the P-O bond and the stability of the phenoxide as a leaving group. The influence of substituents on the electronic structure of aromatic rings has been well-documented. nih.gov The combined electronic influence of substituents directly impacts the molecule's reactivity. For example, in the thermal decomposition of phosphate esters, aryl phosphates show much higher thermal stability compared to alkyl phosphates, with decomposition proceeding through different bond cleavage pathways (P-O vs. C-O cleavage). chemrxiv.orgSteric Effects:
Steric effects relate to the non-bonding interactions that arise from the spatial arrangement of atoms. The size and bulk of the substituent groups can significantly affect reactivity and biological interactions.
Steric Hindrance : Bulky substituents near the phosphorus reaction center can physically block or hinder the approach of a nucleophile, thereby slowing down reaction rates, including hydrolysis. rsc.orgThis principle is a cornerstone of physical organic chemistry.
Conformational Effects : The steric bulk of substituents influences the preferred three-dimensional conformation of the molecule. This is critically important for biochemical interactions, as the molecule must adopt a specific conformation to fit optimally into an enzyme's active site. Density functional theory (DFT) calculations have shown the importance of steric effects on the success of polymerization mechanisms involving organometallic complexes, a principle that extends to enzyme-substrate interactions. researchgate.netStudies comparing different alkyl phosphate esters have shown that the rate of thermal decomposition is influenced by the steric nature of the alkyl groups (tertiary < secondary < primary). chemrxiv.orgresearchgate.net
Table 4: Electronic Properties of Common Aromatic Substituents (Hammett Constants)
Substituent (at para-position) Hammett Constant (σₚ) Electronic Effect -NO₂ (Nitro) +0.78 Strongly Electron-Withdrawing -CN (Cyano) +0.66 Strongly Electron-Withdrawing -Cl (Chloro) +0.23 Weakly Electron-Withdrawing -H (Hydrogen) 0.00 Neutral (Reference) -CH₃ (Methyl) -0.17 Weakly Electron-Donating -OCH₃ (Methoxy) -0.27 Moderately Electron-Donating -NH₂ (Amino) -0.66 Strongly Electron-Donating
Note: A positive Hammett constant indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect, relative to hydrogen.
Broader Academic Applications and Theoretical Considerations
Contributions to Fundamental Organophosphorus Chemistry and Methodology Development
Diphenyl 2,2,2-trichloroethyl phosphate (B84403), as an unsymmetrical phosphate triester, serves as a model compound for exploring fundamental principles of organophosphorus chemistry. Its structure, featuring two aromatic (phenyl) groups and one halogenated aliphatic (2,2,2-trichloroethyl) group, allows for the study of electronic and steric effects on the reactivity and stability of the phosphate core.
The synthesis of such esters contributes to the development of versatile phosphorylation methodologies. Standard synthetic routes are applicable, primarily involving the reaction of a phosphorylating agent with the corresponding alcohols, phenol (B47542) and 2,2,2-trichloroethanol (B127377). The development of selective and high-yield synthetic methods for unsymmetrical esters like this is a continuing goal in organophosphorus chemistry, as it allows for precise control over the final properties of the molecule.
Key synthetic strategies that could be employed or refined using this compound as a target include:
Reaction of Diphenyl Phosphorochloridate with 2,2,2-trichloroethanol: This is a common and direct method for forming the final ester linkage.
Sequential Alcoholysis of Phosphorus Oxychloride (POCl₃): This multi-step process involves the stepwise reaction of POCl₃ first with phenol and subsequently with 2,2,2-trichloroethanol, requiring careful control of reaction conditions to avoid the formation of symmetric side products.
Atherton-Todd Reaction: This reaction allows for the formation of the P-O bond under mild conditions, contributing to greener synthetic approaches.
The study of its chemical properties, such as susceptibility to hydrolysis, thermal degradation, and reactions with nucleophiles, provides valuable data on structure-activity relationships. The electron-withdrawing nature of the trichloromethyl group and the resonance effects of the phenyl rings significantly influence the electrophilicity of the central phosphorus atom, making it an interesting subject for mechanistic studies.
Table 1: Comparison of Potential Synthesis Methodologies
Advanced Materials Science Research Beyond Traditional Applications
While many organophosphate esters are known for their use as flame retardants and plasticizers, their unique properties make them candidates for research in advanced materials science. nih.govalfa-chemistry.comThe specific structure of Diphenyl 2,2,2-trichloroethyl phosphate suggests potential in several cutting-edge applications.
Flame Retardant Materials: The compound's structure is inherently suited for flame retardancy. Halogenated compounds, particularly those with chlorine and bromine, are effective flame suppressants. techmerpm.comThey function primarily in the gas phase by releasing halogen radicals that interrupt the chain reactions of combustion. youtube.comThe phosphorus component typically acts in the condensed phase, promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen. mdpi.comThe presence of both chlorine and phosphorus in one molecule allows for a synergistic flame retardant effect. alfa-chemistry.comIts aromatic rings would also contribute to thermal stability and char formation, making it a potentially highly effective additive for polymers like polyurethanes, epoxies, and polycarbonates. taylorandfrancis.comAdvanced Electrolytes for Batteries: There is growing research into the use of phosphate esters as functional components in electrolytes for high-voltage lithium-ion batteries. researchgate.netmdpi.comTheir primary roles are to improve safety by acting as non-flammable solvents or additives and to enhance battery performance by forming a stable solid electrolyte interphase (SEI) on the electrode surfaces. researchgate.netThe high polarity and electrochemical stability of the phosphate group are advantageous. Halogenated (particularly fluorinated) phosphate esters have shown promise in creating more robust SEI layers. researchgate.netacs.orgWhile less studied, chlorinated esters like this compound could theoretically be explored for their potential to modify SEI formation and improve the thermal stability of the electrolyte, thereby enhancing battery safety and lifespan. youtube.comFunctional Organic Materials: Organophosphorus compounds are being investigated for their use in organic electronic devices, such as Organic Light Emitting Diodes (OLEDs). The phosphorus center can be used to tune the electronic properties (e.g., HOMO-LUMO levels) of π-conjugated systems. scispace.comWhile this compound is not a conjugated system itself, it could serve as a synthetic precursor or a functional additive in the formulation of such materials, for example, as a high-refractive-index component or a thermally stable host material.
Table 3: Potential Advanced Materials Science Applications
Emerging Research Directions and Unanswered Questions
Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Atom Economy
The industrial synthesis of Tris(2-chloroethyl) phosphate (B84403) (TCEP) is typically achieved through the reaction of phosphorus oxychloride with either ethylene (B1197577) oxide or 2-chloroethanol (B45725). nih.govfrontiersin.org While effective for large-scale production, these methods are not optimized for green chemistry principles, particularly atom economy and stereoselectivity. jocpr.com
Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwikipedia.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no byproducts generated. nih.gov
For the synthesis of TCEP from phosphorus oxychloride and ethylene oxide, the reaction is as follows: POCl₃ + 3 C₂H₄O → (ClCH₂CH₂O)₃PO
The theoretical atom economy for this addition reaction is 100%, as all atoms from the reactants are incorporated into the TCEP molecule. However, the synthesis using 2-chloroethanol generates hydrogen chloride (HCl) as a byproduct, thus lowering the atom economy. nih.govfrontiersin.org
Table 10.1.1: Comparison of Conventional TCEP Synthesis Routes
Stereoselectivity: TCEP is an achiral molecule, meaning it does not have non-superimposable mirror images. However, the broader field of organophosphorus chemistry is increasingly focused on the development of chiral compounds for applications in asymmetric catalysis and medicinal chemistry. rsc.orgresearchgate.net Future research into novel synthetic routes could explore the introduction of chirality into TCEP-like structures. This involves using chiral auxiliaries, such as TADDOL or BINOL derivatives, which can guide the reaction to produce a specific stereoisomer. rsc.org While not directly applicable to TCEP itself, these advanced stereoselective methods represent a significant research direction for the synthesis of new, structurally related organophosphorus compounds with potentially unique properties. mdpi.commdpi.com The enzymatic hydrolysis of certain prochiral organophosphate esters has also been shown to proceed with stereoselectivity, suggesting a potential avenue for biocatalytic approaches. nih.gov
Deeper Exploration of Multi-Phase Reaction Mechanisms at the Molecular Level
Understanding the reaction mechanisms of TCEP is crucial for predicting its environmental fate, persistence, and interactions with biological systems. Research is moving beyond simple hydrolysis kinetics to explore complex reaction pathways at the molecular level.
A key area of investigation is the reaction of TCEP with reduced sulfur species, which are common in anaerobic environments. Studies have elucidated potential nucleophilic substitution pathways. For instance, in reactions with thiophenolate, two competing mechanisms are proposed:
Pathway I (Attack at β-carbon): The thiophenolate anion attacks the carbon atom adjacent to the chlorine atom (β-carbon). This leads to an intramolecular reaction, forming a 1-phenyl thiiranium chloride intermediate and releasing bis(2-chloroethyl)phosphate (BCEP).
Pathway II (Attack at α-carbon): The nucleophile attacks the carbon atom adjacent to the oxygen atom (α-carbon), which also results in the formation of BCEP and an intermediate, 2-chloroethyl phenyl sulfide. This intermediate can then undergo a rapid intramolecular reaction to form the same 1-phenyl thiiranium chloride.
These detailed mechanistic studies provide insight into the degradation products of TCEP in specific environmental compartments.
Another area of emerging research is the non-enzymatic reaction of TCEP with important biological molecules. For example, TCEP has been shown to react directly with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.gov Stopped-flow spectrophotometry detected the rapid formation of an absorbance peak, indicating a direct chemical reaction. nih.gov Elucidating the structure of the resulting adduct and the mechanism of its formation is an important unanswered question that could link TCEP exposure to metabolic disturbances.
While these studies provide significant molecular-level detail, they are primarily conducted in single-phase aqueous systems. A future research direction is the exploration of these reaction mechanisms in multi-phase systems (e.g., water-lipid, water-sediment interfaces), which more accurately represent environmental and biological conditions.
Integration of Multi-Omics Approaches in Mechanistic Biological Studies
To understand the biological effects of TCEP, researchers are increasingly employing "multi-omics" approaches, which involve the comprehensive analysis of large sets of biological molecules like genes (genomics), RNA transcripts (transcriptomics), and metabolites (metabolomics).
Transcriptomics and Toxicogenomics: Toxicogenomics studies using RNA sequencing (RNA-seq) have provided significant insights into the mechanisms of TCEP toxicity. In a study using the human liver carcinoma cell line HepG2, exposure to TCEP was found to alter the expression of genes involved in several key pathways:
Immune Response: TCEP affected the expression of genes related to the complement cascade, a critical part of the innate immune system.
Steroid Hormone Biosynthesis: Changes in the expression of genes involved in the production of hormones were observed.
Xenobiotic Metabolism: TCEP influenced pathways responsible for metabolizing foreign chemicals.
Similar transcriptomic analyses in aquatic organisms, such as the turbot (Scophthalmus maximus), have revealed that TCEP exposure can disrupt the neuroendocrine system by altering the expression of genes related to apoptosis (programmed cell death) and mitochondrial function in brain tissue. Furthermore, studies in the nematode Caenorhabditis elegans have linked TCEP exposure to the degeneration of dopaminergic neurons, a hallmark of Parkinson's-like symptoms, by observing changes in the expression of specific neuronal genes. researchgate.netnih.gov
Table 10.3.1: Summary of Key Omics Studies on TCEP
The integration of these omics approaches provides a systems-level view of TCEP's biological impact. An unanswered question is how the changes observed at the transcript level translate to functional changes at the protein (proteomics) and metabolite (metabolomics) levels, which would provide a more complete picture of its toxicity pathways.
Advanced Computational Modeling for Predictive Chemistry and Biochemistry Across Scales
Computational modeling is an emerging tool for predicting the behavior, fate, and toxicity of chemicals like TCEP, reducing the need for extensive animal testing.
Physiologically Based Toxicokinetic (PBTK) Modeling: PBTK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. A PBTK model for TCEP has been successfully developed in mice. nih.gov This model, which includes compartments for blood, liver, kidney, skin, and other tissues, can predict the concentration of TCEP in different organs following various exposure routes (e.g., oral and dermal). nih.gov The model revealed that TCEP is absorbed and distributed very rapidly, within half an hour of exposure. nih.gov A significant future direction is the extrapolation of these animal models to humans to better predict internal exposure levels and assess health risks for the general population. nih.gov
Molecular Docking and In Silico Screening: While specific molecular docking studies for TCEP are not widely published, this computational technique holds great promise. Molecular docking predicts how a small molecule (ligand) like TCEP or its metabolites might bind to the active site of a protein or enzyme. nih.gov By analogy, studies on the related compound Tris(2-butoxyethyl) phosphate (TBEP) have used molecular docking to predict its binding affinity to key cancer-related proteins, providing mechanistic hypotheses for its toxicity. nih.gov Applying this approach to TCEP could help identify potential protein targets and explain the biological effects observed in omics studies.
Furthermore, in silico tools are being developed to predict the metabolic fate of xenobiotics. news-medical.netresearchgate.net These models can simulate the enzymatic reactions that a compound like TCEP might undergo, predicting the structures of potential metabolites. nih.govbiorxiv.org This predictive capability is invaluable for guiding analytical chemists in their search for novel metabolites in biological samples.
Innovative Analytical Strategies for Trace Analysis and Metabolite Profiling in Complex Systems
The development of sensitive and specific analytical methods is essential for monitoring TCEP in the environment and for understanding its metabolic fate.
Trace Analysis: Due to its widespread use, TCEP is often found at trace levels in complex matrices such as water, sediment, and consumer products. nih.gov Modern analytical strategies rely on advanced instrumentation, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). massbank.eu These techniques offer high sensitivity and selectivity. For instance, a method using solid-phase extraction (SPE) for sample cleanup followed by GC-MS has been developed for the determination of TCEP in leather with a limit of quantification of 44.46 ng/kg. For aqueous samples, LC-MS/MS is often the method of choice. trea.com
Metabolite Profiling: Identifying the metabolites of TCEP is key to understanding its biotransformation and potential toxicity. Studies in rats and mice have identified several key metabolites in urine. nih.gov The use of high-resolution mass spectrometry allows for the identification of these biotransformation products in complex biological fluids.
Table 10.5.1: Major Identified Metabolites of Tris(2-chloroethyl) phosphate (TCEP)
Innovative strategies for metabolite profiling involve combining high-resolution LC-MS analysis with in silico prediction tools. researchgate.net By generating a suspect list of potential metabolites computationally, analysts can more efficiently screen complex datasets for the exact masses of these predicted compounds and their fragments, accelerating the identification of novel biotransformation products. researchgate.net A significant challenge and future direction is the application of these profiling techniques to human samples to identify biomarkers of TCEP exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
